molecular formula C12H16F3NO B1523226 (2-Methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine CAS No. 1019598-73-2

(2-Methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine

Cat. No.: B1523226
CAS No.: 1019598-73-2
M. Wt: 247.26 g/mol
InChI Key: MMSRMJPVYUOYDN-UHFFFAOYSA-N
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Description

“(2-Methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine” is a chemical compound with the CAS Number: 1019598-73-2 . It has a molecular formula of C12H16F3NO and a molecular weight of 247.2567496 .


Molecular Structure Analysis

The molecular structure of this compound consists of a trifluoromethylphenyl group attached to an ethyl group, which is further connected to a methoxyethyl group .

Scientific Research Applications

Biomarkers for Tobacco and Cancer Research

Carcinogens and their metabolites in urine, including aromatic amines, serve as biomarkers for assessing tobacco exposure and cancer risk. These assays provide crucial information about carcinogen dose, exposure differentiation, and metabolism in humans, showcasing the importance of aromatic amine derivatives in medical research (Hecht, 2002).

Advanced Materials from Biomass

Derivatives of plant biomass, such as furan derivatives, are explored for creating sustainable polymers, functional materials, and fuels. The research highlights the conversion of biomass into valuable chemicals, where methoxyethyl derivatives could potentially play a role in new material synthesis (Chernyshev, Kravchenko, & Ananikov, 2017).

Environmental Estrogens

Methoxychlor, an example of an organochlorine compound with proestrogenic activity, showcases the environmental and physiological impacts of certain chemical derivatives, emphasizing the significance of understanding such compounds' effects (Cummings, 1997).

PFAS Removal by Amine-Functionalized Sorbents

Amine-containing sorbents offer innovative solutions for removing persistent and harmful chemicals like PFAS from water, demonstrating the utility of amine-functionalized compounds in environmental remediation efforts (Ateia et al., 2019).

Properties

IUPAC Name

N-(2-methoxyethyl)-1-[3-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO/c1-9(16-6-7-17-2)10-4-3-5-11(8-10)12(13,14)15/h3-5,8-9,16H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSRMJPVYUOYDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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